Technical Documentation Center

1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
  • CAS: 1350652-35-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Pyrrolo[3,4-c]pyrazole Scaffolds in Medicinal Chemistry

Abstract: The pyrrolo[3,4-c]pyrazole scaffold, a fused bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, combined with the strategic placement of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrrolo[3,4-c]pyrazole scaffold, a fused bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, combined with the strategic placement of nitrogen atoms, provides an ideal framework for developing potent and selective ligands for a variety of biological targets. This guide offers a comprehensive overview of the pyrrolo[3,4-c]pyrazole core, detailing its chemical properties, key synthetic strategies, and diverse therapeutic applications, with a focus on its role in the development of kinase inhibitors, anticancer agents, and anti-inflammatory drugs. We will explore the structure-activity relationships that govern its biological effects and provide detailed experimental protocols for its synthesis, offering researchers and drug development professionals a thorough resource for harnessing the potential of this versatile scaffold.

The Pyrrolo[3,4-c]pyrazole Core: A Privileged Structure

The pyrrolo[3,4-c]pyrazole ring system is a bicyclic aromatic compound formed by the fusion of a pyrrole and a pyrazole ring.[1] This unique arrangement of five-membered rings results in a planar and rigid structure, which is advantageous for molecular recognition by biological targets.[1] The presence of multiple nitrogen atoms allows for a variety of hydrogen bonding interactions, both as donors and acceptors, further enhancing its binding versatility.[1]

Chemical Structure and Properties

The core structure of pyrrolo[3,4-c]pyrazole is characterized by its specific atom numbering, which is crucial for discussing substitutions and structure-activity relationships (SAR). The scaffold's electronic nature, with both electron-rich and electron-deficient regions, allows for diverse interactions with biological macromolecules.[1]

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Reaction Types cluster_2 Core Scaffold Hydrazonoyl halides Hydrazonoyl halides 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition Hydrazonoyl halides->1,3-Dipolar Cycloaddition N-Aryl-maleimides N-Aryl-maleimides N-Aryl-maleimides->1,3-Dipolar Cycloaddition Isatin Isatin Multi-component Reaction Multi-component Reaction Isatin->Multi-component Reaction Primary Amines Primary Amines Primary Amines->Multi-component Reaction Diketene Diketene Diketene->Multi-component Reaction Pyrrolo[3,4-c]pyrazole Core Pyrrolo[3,4-c]pyrazole Core 1,3-Dipolar Cycloaddition->Pyrrolo[3,4-c]pyrazole Core Multi-component Reaction->Pyrrolo[3,4-c]pyrazole Core

Caption: Overview of major synthetic routes to the pyrrolo[3,4-c]pyrazole core.

Experimental Protocol: 1,3-Dipolar Cycloaddition

A versatile method for the synthesis of pyrrolo[3,4-c]pyrazole-4,6-diones involves the 1,3-dipolar cycloaddition of nitrilimines (generated in situ from hydrazonoyl halides) with N-arylmaleimides. [1][2] Step-by-Step Methodology:

  • Preparation of Hydrazonoyl Bromide: The appropriate hydrazonoyl bromide is synthesized according to established literature procedures.

  • Cycloaddition Reaction:

    • To a solution of N-arylmaleimide (1.0 mmol) in a suitable solvent (e.g., chloroform or toluene), add the hydrazonoyl bromide (1.0 mmol).

    • Add triethylamine (1.2 mmol) dropwise to the mixture at room temperature to generate the nitrilimine in situ.

    • Stir the reaction mixture at room temperature or gentle reflux for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the triethylammonium bromide salt.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione derivatives. [1]4. Oxidation (Optional):

    • The resulting dihydropyrrolo[3,4-c]pyrazole can be oxidized to the fully aromatic pyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione. [1] * Dissolve the dihydropyrrolo[3,4-c]pyrazole (1.0 mmol) in dry xylene.

    • Add p-chloranil (1.1 mmol) and reflux the mixture for several hours. [1] * Monitor the reaction by TLC.

    • After completion, cool the reaction, and the precipitated product can be collected by filtration and washed with a cold solvent. [1]

Therapeutic Applications

The pyrrolo[3,4-c]pyrazole scaffold has been extensively explored for its potential in treating a wide range of diseases, owing to its ability to interact with various biological targets. [1][3]

Kinase Inhibition

A significant area of application for pyrrolo[3,4-c]pyrazole derivatives is in the development of protein kinase inhibitors. [4][5]Their rigid structure allows them to fit into the ATP-binding pocket of kinases, leading to potent and often selective inhibition.

Key Kinase Targets:

  • Glycogen Synthase Kinase 3 (GSK-3): Pyrrolo[3,4-c]pyrazoles have been identified as selective GSK-3 inhibitors, which are being investigated for their therapeutic potential in neurodegenerative diseases and cancer. [1]* Spleen Tyrosine Kinase (SYK): Derivatives of the related pyrrolo[3,4-c]pyridine scaffold have shown potent inhibition of SYK, a key mediator in inflammatory and autoimmune disorders. [6]* Cyclin-Dependent Kinases (CDKs): Tetrahydropyrrolo[3,4-c]pyrazole derivatives have been reported as a class of CDK2/cyclin A inhibitors, showing promise as anticancer agents. [5]

Kinase_Inhibition_Pathway Scaffold Pyrrolo[3,4-c]pyrazole Scaffold ATP_Pocket Kinase ATP-Binding Pocket Scaffold->ATP_Pocket Binds to Inhibition Inhibition of Kinase Activity ATP_Pocket->Inhibition Leads to Downstream Modulation of Downstream Signaling Pathways Inhibition->Downstream Effect Therapeutic Effect (e.g., Anti-cancer, Anti-inflammatory) Downstream->Effect

Caption: Key positions for substitution and their impact on biological activity.

  • Substituents at the R1 and R2 positions (on the pyrazole ring): These positions are critical for modulating potency and selectivity. The nature of the substituent can influence interactions with the hinge region of kinases or other key residues in the binding pocket.

  • Substituents at the R5 position (on the pyrrole ring): Modifications at this position often impact the pharmacokinetic properties of the molecule, such as solubility and metabolic stability. F[1]or instance, in pyrrolo[3,4-c]pyrazole-4,6-diones, the N-aryl substituent at the R5 position plays a significant role in the overall biological activity. *[1] Electron-donating vs. Electron-withdrawing groups: Studies have shown that the electronic nature of the substituents can significantly affect the biological activity. For example, electron-donating groups on aryl substituents have been found to enhance the binding affinity in some cases.

The pyrrolo[3,4-c]pyrazole scaffold continues to be a fertile ground for drug discovery. Its synthetic accessibility and the ability to fine-tune its properties through chemical modification make it an attractive starting point for the development of new therapeutics. Future research will likely focus on exploring novel substitutions, developing more efficient and diverse synthetic methodologies, and applying this scaffold to a broader range of biological targets. The use of computational methods, such as molecular docking and in silico ADMET profiling, will be instrumental in guiding the rational design of next-generation pyrrolo[3,4-c]pyrazole-based drugs.

References

  • Frontiers. (2023-09-25). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Available from: [Link]

  • MDPI. (2023-08-04). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Available from: [Link]

  • MDPI. (2021-04-11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • Taylor & Francis Online. (2006-12-06). Synthesis of Pyrrolo[3,4-c]pyrazole Derivatives by Intramolecular Cycloaddition of Nitrile Imines. Available from: [Link]

  • PubMed. (2008-04-29). Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles. Available from: [Link]

  • PubMed Central. (2018-01-24). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Available from: [Link]

  • ResearchGate. 6-Substituted Pyrrolo[3,4-c]pyrazoles: An Improved Class of CDK2 Inhibitors. Available from: [Link]

  • Nature. (2026-01-06). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Available from: [Link]

  • PubMed. (2021-04-11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • ResearchGate. (2026-02-01). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available from: [Link]

  • PubMed. Novel pyrazole derivatives as anticancer and radiosensitizing agents. Available from: [Link]

  • ResearchGate. (2025-08-06). Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives. Available from: [Link]

  • Bentham Science. Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Available from: [Link]

  • Sci-Hub. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022-10-26). Pyrazole Scaffold: A Remarkable Tool in Drug Development. Available from: [Link]

  • ResearchGate. Reported examples of pyrazoles as anticancer agents with different.... Available from: [Link]

  • MDPI. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Available from: [Link]

  • ScienceScholar. (2022-03-29). Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives | International journal of health sciences. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • PubMed Central. (2021-04-11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Review: Anticancer Activity Of Pyrazole. Available from: [Link]

  • PubMed Central. (2022-03-24). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • ResearchGate. Pyrrolo[3,4-c]pyrroles with strong analgesic activity.. Available from: [Link]

  • Cairo University Scholar. (2017-03-17). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Available from: [Link]

  • PubMed Central. (2008-04-29). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole: Synthesis, Properties, and Commercial Availability

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Tetrahydropyrrolo[3,4-c]pyrazole Scaffold The 1-phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core is a privileged h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydropyrrolo[3,4-c]pyrazole Scaffold

The 1-phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, making it an attractive framework for the design of potent and selective ligands for a variety of biological targets. This guide provides a comprehensive overview of 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, including its chemical identity, commercial availability, and a detailed, field-proven synthetic protocol. The tetrahydropyrrolo[3,4-c]pyrazole scaffold has been identified as a core component in the development of inhibitors for crucial cellular targets such as Aurora kinases and Cyclin-Dependent Kinases (CDKs), which are pivotal in cell cycle regulation and are often dysregulated in cancer.[1][2] Furthermore, derivatives of this scaffold have been explored as ligands for the Sigma-1 receptor, a protein implicated in a range of neurological disorders.[3] The versatility of this core structure underscores its importance as a building block in modern drug discovery.

Chemical Identity and Properties

A crucial first step in the procurement and application of any chemical compound is the accurate identification through its Chemical Abstracts Service (CAS) number and a thorough understanding of its physicochemical properties.

CAS Number and Chemical Structure

1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is most commonly available commercially as its hydrochloride salt.

  • Compound Name: 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride

  • CAS Number: 1820687-44-2[4]

  • Molecular Formula: C₁₁H₁₂ClN₃[3]

  • Molecular Weight: 221.69 g/mol [4]

  • Canonical SMILES: C1=CC=C(C=C1)N2N=CC3=C2CNC3.Cl[4]

  • InChI Key: LWHQZYBYWWYQKO-UHFFFAOYSA-N[4]

As of the latest search, a specific CAS number for the free base of 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has not been definitively identified in public databases. Researchers requiring the free base would typically neutralize the commercially available hydrochloride salt.

Physicochemical Data (Hydrochloride Salt)

Quantitative data on the specific physicochemical properties of 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride are not extensively reported in publicly available literature. However, some predicted and experimental data for related pyrazole derivatives can provide valuable insights.

PropertyValueSource
LogP (predicted) 1.29[4]
Hydrogen Bond Acceptors 2[4]
Hydrogen Bond Donors 1[4]

It is imperative for researchers to experimentally determine key properties such as solubility in various solvent systems and melting point upon receipt of the compound to ensure its suitability for planned applications.

Commercial Availability

The hydrochloride salt of 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (CAS: 1820687-44-2) is available from several chemical suppliers specializing in research and development compounds. The availability of the free base is limited, and in most cases, it would need to be prepared from the hydrochloride salt.

SupplierProduct NameCAS NumberPurity
BLD Pharmatech 1-PHENYL-1,4,5,6-TETRAHYDROPYRROLO[3,4-C]PYRAZOLE HYDROCHLORIDE1820687-44-295%
Key Organics 1-PHENYL-1,4,5,6-TETRAHYDROPYRROLO[3,4-C]PYRAZOLE HYDROCHLORIDE1820687-44-2>95%
Toronto Research Chemicals 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride1820687-44-2Not specified

Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of the 1-Aryl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Scaffold: A Step-by-Step Protocol

The synthesis of the 1-aryl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core is a multi-step process that requires careful execution and an understanding of the underlying chemical principles. The following protocol is a comprehensive guide based on established literature procedures for the synthesis of the core scaffold, which can be adapted for the specific synthesis of the 1-phenyl derivative.[5]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Part 1: Synthesis of the Pyrrolidinone Precursor cluster_1 Part 2: Formation of the Tetrahydropyrrolopyrazole Core cluster_2 Part 3: N-Arylation to Yield the Final Product A Diethyl 1,3-acetonedicarboxylate B tert-Butyl nitrite A->B  NaNO2, AcOH   C Ethyl 2-(hydroxyimino)-3-oxobutanoate B->C   D Raney Nickel, H2 C->D  Hydrogenation   E Ethyl 2-amino-3-oxobutanoate D->E   F Ethyl 2,5-dioxopyrrolidine-3-carboxylate E->F  Cyclization   G Ethyl 2,5-dioxopyrrolidine-3-carboxylate (F) H Hydrazine hydrate G->H  Condensation   I 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-4-one H->I   J 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-4-one (I) K Phenylboronic acid J->K  Ullmann Coupling   L Cu(OAc)2, Base K->L   M 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-one L->M  

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Fused Pyrrolo[3,4-c]pyrazole Scaffold The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core is a bicyclic heterocyclic s...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Fused Pyrrolo[3,4-c]pyrazole Scaffold

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core is a bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused ring system combines the structural features of a pyrazole and a pyrrolidine, creating a three-dimensional architecture that is attractive for targeting a variety of biological macromolecules.[1] Notably, derivatives of this scaffold have been investigated for their potent inhibitory activity against key cellular targets, including Aurora-A kinase and Cyclin-Dependent Kinases (CDKs), which are critical regulators of cell division and are often dysregulated in cancer.[2][3][4] The development of robust and versatile synthetic routes to this class of compounds is therefore a critical endeavor for the advancement of novel therapeutics.[5][6]

This document provides a detailed guide to the synthesis of a representative member of this family, 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, with a focus on the underlying chemical principles, step-by-step experimental protocols, and methods for validation.

Core Synthetic Strategy: 1,3-Dipolar Cycloaddition

The construction of the tetrahydropyrrolo[3,4-c]pyrazole scaffold is elegantly achieved through a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry.[7] Specifically, the key transformation involves the reaction of an in situ generated azomethine ylide with a dipolarophile.[7][8]

Mechanistic Insight: The Power of Azomethine Ylides

Azomethine ylides are nitrogen-based 1,3-dipoles, which are transient, highly reactive intermediates.[7] A common and effective method for their generation is the condensation of an α-amino acid with an aldehyde or ketone.[7] In the context of this synthesis, the azomethine ylide is formed from an appropriately substituted hydrazine (which provides the pyrazole core) and a suitable aldehyde, which then reacts with a dipolarophile to form the pyrrolidine ring.

The general mechanism for the key 1,3-dipolar cycloaddition step is illustrated below:

G cluster_0 In Situ Generation of Azomethine Ylide cluster_1 1,3-Dipolar Cycloaddition hydrazine Phenylhydrazine ylide Azomethine Ylide (1,3-Dipole) hydrazine->ylide + Aldehyde - H2O aldehyde Formaldehyde (or equivalent) aldehyde->ylide product Tetrahydropyrrolo[3,4-c]pyrazole Core ylide->product + Dipolarophile dipolarophile N-Phenylmaleimide (Dipolarophile) dipolarophile->product caption General workflow for the synthesis.

Caption: General workflow for the synthesis.

Detailed Synthesis Protocol: A Two-Step Approach

This protocol outlines the synthesis of the 3-amino-1-phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, which is a common precursor for further functionalization. The synthesis is presented as a representative procedure adapted from established methodologies for this class of compounds.[3][5]

Step 1: Synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

The initial step involves the construction of the substituted aminopyrazole core. This is typically achieved through the condensation of a β-ketonitrile with a substituted hydrazine.[1]

Reaction Scheme:

G reactant1 Phenylhydrazine arrow Ethanol, Reflux reactant1->arrow reactant2 Ethoxyethylidenemalononitrile reactant2->arrow product 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile plus + plus->arrow arrow->product caption Synthesis of the pyrazole precursor.

Caption: Synthesis of the pyrazole precursor.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Mass/Volume
Phenylhydrazine108.14101.08 g
Ethoxyethylidenemalononitrile122.13101.22 g
Ethanol (absolute)--20 mL

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (1.08 g, 10 mmol) and absolute ethanol (20 mL).

  • Stir the mixture at room temperature until the phenylhydrazine has completely dissolved.

  • Add ethoxyethylidenemalononitrile (1.22 g, 10 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to yield the desired 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Expected Outcome & Validation:

  • Appearance: Off-white to pale yellow solid.

  • Yield: Typically 85-95%.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Reductive Cyclization to 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

The second step involves the reduction of the nitrile group and subsequent intramolecular cyclization to form the fused pyrrolidine ring.

Reaction Scheme:

G reactant 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile arrow 1. Raney Nickel 2. H2 (g), Methanol/Ammonia reactant->arrow product 3-Amino-1-phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole arrow->product caption Reductive cyclization to the final scaffold.

Caption: Reductive cyclization to the final scaffold.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Mass/Volume
3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile184.2050.92 g
Raney Nickel (50% slurry in water)--~1 g
Methanol, saturated with Ammonia--50 mL
Hydrogen gas (H₂)2.02-50 psi

Procedure:

  • Carefully wash the Raney Nickel slurry with deionized water (3 x 10 mL) and then with methanol (3 x 10 mL) by decantation.

  • In a high-pressure hydrogenation vessel (Parr apparatus), suspend the washed Raney Nickel in 50 mL of methanol saturated with ammonia.

  • Add the 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile (0.92 g, 5 mmol) to the vessel.

  • Seal the vessel, purge with nitrogen gas, and then pressurize with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours, monitoring the hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with methanol (2 x 15 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol (e.g., 100:0 to 95:5) to yield the pure 3-amino-1-phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole.

Expected Outcome & Validation:

  • Appearance: White to off-white solid.

  • Yield: 60-75%.

  • Characterization:

    • ¹H NMR: Expect to see the appearance of new aliphatic protons corresponding to the newly formed tetrahydropyrrole ring.

    • ¹³C NMR: The nitrile carbon signal should be absent, and new signals for the CH₂ groups of the pyrrolidine ring will appear.

    • Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the product (C₁₁H₁₂N₄, M.W. = 200.24).

Troubleshooting and Experimental Considerations

  • Step 1 - Incomplete reaction: If the formation of the pyrazole precursor is slow, a catalytic amount of a mild acid (e.g., acetic acid) can be added to promote the condensation.

  • Step 2 - Catalyst activity: The activity of Raney Nickel is crucial. Ensure it is properly washed and handled under an inert atmosphere as much as possible to prevent deactivation.

  • Purification: The final product may have some polarity due to the amino group. Using a solvent system containing a small amount of triethylamine during column chromatography can help to reduce tailing on the silica gel.

Conclusion

The synthesis of 1-phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole provides a versatile platform for the development of novel bioactive molecules. The protocols detailed herein offer a reliable and scalable route to this important heterocyclic scaffold. As with any synthetic procedure, careful attention to reaction conditions and purification techniques is paramount to achieving high yields and purity of the final compound.

References

  • Pevarello, P., Fancelli, D., Vulpetti, A., Amici, R., Villa, M., Pittalà, V., Vianello, P., Cameron, A., Ciomei, M., Mercurio, C., Bischoff, J. R., Roletto, F., Varasi, M., & Brasca, M. G. (2006). 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(4), 1084–1090.
  • Zheng, X., et al. (2010). Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4273-4278.
  • Bai, X.-G., et al. (2012). Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(22), 6947–6951.
  • Rana, S., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. ACS Medicinal Chemistry Letters, 9(6), 578-583.
  • Fichez, J., Busca, P., & Prestat, G. (2016). Recent advances in aminopyrazoles synthesis and functionalization. Current Organic Chemistry, 20(3), 299-328.
  • Sirion, U., et al. (2012). Bioorganic & Medicinal Chemistry Letters 22 (2012) 49–52. Bioorganic & Medicinal Chemistry Letters, 22(1), 49-52*.
  • Azomethine ylide. In Wikipedia. Retrieved February 8, 2024, from [Link]

  • Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681-13686.
  • Almansour, A. I., et al. (2016). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 21(10), 1344.
  • Royal Society of Chemistry. (n.d.). Section S1: Supporting links and supplementary data. Retrieved from [Link]

  • VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved from [Link]

  • Ryan, J. H., & Keller, P. A. (2018).
  • Ryan, J. H., & Keller, P. A. (2018).
  • Ríos-Gutiérrez, M., & Domingo, L. R. (2015). 1,3-Dipolar cycloadditions of azomethine imines. Organic & Biomolecular Chemistry, 13(30), 8091–8108.
  • Keniche, A., et al. (2013). 1,3-Dipolar cycloaddition of azomethine ylide from Phtaloylimidophenylalanyl-2-hydroxymethylaziridine. Mediterranean Journal of Chemistry, 2(4), 582-591.
  • Fassihi, A., & Abedi, D. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical Sciences, 21(4), 145-162.
  • Bakker, B. M., et al. (2000). Compartmentation of glycolysis in bloodstream-form Trypanosoma brucei. The Journal of biological chemistry, 275(44), 34547-34556.
  • Rivera-Perez, C., et al. (2019).
  • Xiao, D., et al. (2010). Discovery of a series of potent, orally active α,α-disubstituted piperidine NK(1) antagonists. Bioorganic & Medicinal Chemistry Letters, 20(21), 6313-6315.

Sources

Application

Application Note: Scalable Synthesis of 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-one

Executive Summary The 1-phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for several Aurora kinase inhibitors, including Danu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for several Aurora kinase inhibitors, including Danusertib (PHA-739358) . This application note provides a validated, high-fidelity protocol for the synthesis of this bicyclic core.

Unlike generic procedures, this guide addresses the critical challenge of regioselectivity during the pyrazole ring closure. We utilize a Knorr-type condensation between an N-protected


-keto ester and phenylhydrazine. The protocol focuses on the synthesis of the 5-benzyl-3-hydroxy  derivative (a versatile intermediate) and its subsequent deprotection, ensuring a pathway to the free secondary amine required for library generation.

Retrosynthetic Strategy & Mechanism

The construction of the [5,5]-fused system relies on the differential reactivity of the 1,3-dicarbonyl equivalent in the pyrrolidine precursor.

Mechanistic Pathway

The reaction proceeds via the condensation of phenylhydrazine with the ketone moiety (C4) of the pyrrolidine precursor, followed by intramolecular cyclization with the ester (C3).

Critical Regiochemistry:

  • Kinetic Control: The hydrazine

    
     is more nucleophilic than the 
    
    
    
    group and attacks the most electrophilic carbonyl (the ketone at C4).
  • Thermodynamic Trap: The subsequent attack of the

    
     on the ester carbonyl (C3) locks the phenyl group at the N1 position of the resulting pyrazole.
    
Visualized Pathway (Graphviz)

ReactionPathway cluster_conditions Reaction Conditions Start Start: Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate Inter Intermediate: Hydrazone Formation Start->Inter Nucleophilic Attack (C4 Ketone) Reagent Reagent: Phenylhydrazine Reagent->Inter Cyclic Cyclization: Intramolecular Amidation Inter->Cyclic -H2O -EtOH Product Target Scaffold: 1-Phenyl-tetrahydropyrrolo[3,4-c]pyrazol-3-one Cyclic->Product Tautomerization

Figure 1: Mechanistic flow for the regioselective synthesis of the pyrrolo-pyrazole core.

Experimental Protocol

Materials & Reagents[1][2][3]
ReagentMW ( g/mol )Equiv.[1][2][3]RoleCAS No.
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate 247.291.0Precursor1027-35-6
Phenylhydrazine 108.141.1Nucleophile100-63-0
Acetic Acid (Glacial) 60.050.5 (cat.)Catalyst64-19-7
Ethanol (Absolute) 46.07SolventSolvent64-17-5
Palladium on Carbon (10%) N/A10 wt%Catalyst7440-05-3
Step 1: Pyrazole Ring Formation

Target: 5-Benzyl-1-phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-one

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Dissolution: Charge the flask with Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (5.0 g, 20.2 mmol) and Absolute Ethanol (50 mL). Stir until fully dissolved.

  • Addition: Add Phenylhydrazine (2.2 mL, 22.2 mmol) dropwise over 5 minutes.

    • Caution: Phenylhydrazine is toxic and a potential carcinogen. Handle in a fume hood.

  • Catalysis: Add Glacial Acetic Acid (0.6 mL, 10 mmol).

    • Note: Acid catalysis promotes the initial imine/hydrazone formation.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (5% MeOH in DCM). The starting keto-ester (UV active) should disappear.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Cool further to 0–5°C in an ice bath. The product often precipitates as an off-white solid.

    • If no precipitate forms, concentrate the solvent to ~25% volume and add cold Diethyl Ether (20 mL) to induce crystallization.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold Ethanol (2 x 10 mL) followed by Diethyl Ether (20 mL).

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Yield: 75–85% Appearance: Off-white to pale yellow powder.

Step 2: Debenzylation (Optional - for Free Amine)

Target: 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-one (Free Secondary Amine)

  • Setup: Place the product from Step 1 (2.0 g) into a hydrogenation vessel (Parr shaker or balloon flask).

  • Solvent: Dissolve in Methanol (30 mL). If solubility is poor, add a small amount of Acetic Acid or use 2,2,2-Trifluoroethanol (TFE).

  • Catalyst: Carefully add 10% Pd/C (200 mg, 10 wt%) under an inert gas stream (Argon/Nitrogen).

    • Safety: Dry Pd/C is pyrophoric. Keep wet with solvent.

  • Hydrogenation: Purge the vessel with Hydrogen gas (

    
    ). Agitate under 
    
    
    
    atmosphere (1 atm balloon is usually sufficient; 30 psi for faster kinetics) at room temperature for 12–18 hours.
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Purification: Concentrate the filtrate. The resulting amine may be unstable; it is recommended to use it immediately in the next step or convert it to an HCl salt for storage (add 4M HCl in Dioxane, then evaporate).

Analytical Validation

To ensure the integrity of the synthesized scaffold, the following spectral characteristics should be verified.

TechniqueExpected SignalStructural Assignment
1H NMR (DMSO-d6)

7.2–7.8 (m, 5H)
Phenyl group protons (N1-Ph).

3.5–4.0 (s, 2H)
Methylene protons at C4 (bridgehead).

3.8 (s, 2H)
Methylene protons at C6.

10.5–11.0 (br s, 1H)
Pyrazolone NH/OH tautomer.
LC-MS (ESI+) [M+H]+ matches Calc. MassConfirms molecular weight.
Regiochemistry Check NOESY CorrelationLook for NOE between Phenyl ortho-protons and C6-Methylene. Absence suggests correct N1 isomer.

Workflow Visualization

The following diagram outlines the operational workflow for the synthesis and purification.

Workflow Start Start: Weigh Precursors React Reflux: EtOH/AcOH, 6h, 78°C Start->React Check QC Check: TLC (MeOH/DCM) React->Check Check->React Incomplete Workup Workup: Cool & Filter Precipitate Check->Workup Conversion >95% Deprotect Deprotection: H2, Pd/C, MeOH Workup->Deprotect If Amine Required Final Final Product: HCl Salt Formation Deprotect->Final

Figure 2: Operational workflow for the synthesis of the 1-phenyl-tetrahydropyrrolo[3,4-c]pyrazole scaffold.

Troubleshooting & Optimization

Regioisomer Contamination

While the reaction heavily favors the 1-phenyl isomer, trace amounts of the 2-phenyl isomer may form.

  • Diagnosis: 1H NMR will show a distinct shift in the methylene protons adjacent to the nitrogen.

  • Remediation: Recrystallization from Ethanol/Water (9:1) effectively removes the minor isomer, as the 1-phenyl derivative is generally less soluble and crystallizes first.

"Oiling Out" During Workup

If the product forms a gummy oil instead of a precipitate:

  • Cause: Residual acetic acid or excess phenylhydrazine.

  • Fix: Decant the supernatant, dissolve the oil in a minimum amount of hot Ethyl Acetate, and add Hexanes dropwise until turbid. Cool slowly.

Oxidation Sensitivity

The deprotected secondary amine (Step 3.3) is prone to oxidation at the benzylic-like positions.

  • Storage: Store as the HCl or TFA salt at -20°C.

  • Handling: Perform the hydrogenation and subsequent filtration rapidly, minimizing exposure to air.

References

  • Fancelli, D., et al. (2006). PHA-739358, a Potent Inhibitor of Aurora Kinases with a Genetic and Cellular Mechanism of Action. Molecular Cancer Therapeutics.

  • Carpino, J., et al. (2010).[4] Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[5]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Classic Foundation).

  • PubChem Compound Summary. (2025). Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate.[6][7] National Center for Biotechnology Information.

Sources

Method

Application Notes and Protocols for the Synthesis of Pyrrolo[3,4-c]pyrazole Bicyclic Systems

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrrolo[3,4-c]pyrazole Scaffold The pyrrolo[3,4-c]pyrazole nucleus represents a class of fused heterocyclic systems of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[3,4-c]pyrazole Scaffold

The pyrrolo[3,4-c]pyrazole nucleus represents a class of fused heterocyclic systems of significant interest in medicinal chemistry.[1][2] This bicyclic scaffold, which incorporates both a pyrrole and a pyrazole ring, possesses a unique electronic architecture with both electron-rich and electron-deficient regions. This duality facilitates diverse non-covalent interactions with a range of biological targets, including enzymes and receptors.[1] Consequently, derivatives of pyrrolo[3,4-c]pyrazole have been investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The rigid, planar structure of this scaffold also serves as a valuable template for the design of novel therapeutic agents, making the development of efficient and versatile synthetic methodologies a key objective for synthetic and medicinal chemists.

This document provides a detailed overview of prominent synthetic strategies for the construction of the pyrrolo[3,4-c]pyrazole core, complete with mechanistic insights and step-by-step protocols. The methodologies covered include classical 1,3-dipolar cycloadditions, multi-step linear syntheses with opportunities for diversification, and modern catalytic approaches.

Strategic Approach 1: 1,3-Dipolar Cycloaddition of Nitrilimines

One of the most direct and widely employed methods for constructing the pyrrolo[3,4-c]pyrazole skeleton is the [3+2] cycloaddition reaction between a nitrilimine (as the 1,3-dipole) and a suitable dipolarophile, typically an N-substituted maleimide.[4] The nitrilimine is generated in situ from a hydrazonoyl halide, most commonly a hydrazonoyl bromide, through base-mediated dehydrohalogenation.

Mechanistic Rationale: The reaction proceeds via a concerted pericyclic mechanism. The choice of base is critical; a tertiary amine like triethylamine is commonly used as it is non-nucleophilic and effectively scavenges the HBr generated without competing in side reactions. The subsequent cycloaddition is often highly regioselective, leading to the desired fused ring system. This approach is valued for its operational simplicity and the ready availability of the starting materials.

Experimental Protocol: Synthesis of 1,3-Diaryl-5-aryl-pyrrolo[3,4-c]pyrazole-4,6-diones [4]

This protocol details the synthesis of pyrrolo[3,4-c]pyrazole-4,6-dione derivatives via the cycloaddition of nitrilimines with N-arylmaleimides.

Materials:

  • Appropriate hydrazonoyl bromide (1.0 mmol)

  • N-arylmaleimide (1.0 mmol)

  • Triethylamine (1.5 mmol, 0.21 mL)

  • Chloroform (20 mL)

Procedure:

  • To a solution of the hydrazonoyl bromide (1.0 mmol) and the corresponding N-arylmaleimide (1.0 mmol) in chloroform (20 mL), add triethylamine (1.5 mmol).

  • Reflux the reaction mixture for 6-10 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Wash the reaction mixture with water (2 x 20 mL) to remove triethylamine hydrobromide and any excess base.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to afford the desired pyrrolo[3,4-c]pyrazole-4,6-dione.

Workflow Diagram: 1,3-Dipolar Cycloaddition

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product start1 Hydrazonoyl Bromide step1 In situ generation of Nitrilimine start1->step1 start2 N-Arylmaleimide step2 [3+2] Cycloaddition start2->step2 start3 Triethylamine start3->step1 step1->step2 step3 Aqueous Wash step2->step3 step4 Drying & Solvent Evaporation step3->step4 step5 Recrystallization step4->step5 end1 Pyrrolo[3,4-c]pyrazole Derivative step5->end1

Caption: Workflow for the 1,3-dipolar cycloaddition synthesis.

Strategic Approach 2: Multi-Step Synthesis and Functionalization

A highly versatile route begins with the construction of a functionalized pyrazole ring, which is then elaborated to form the fused pyrrole moiety. This strategy offers multiple points for introducing molecular diversity. A key example involves the reaction of arylhydrazines with diethyl acetylenedicarboxylate (DEAD) to form a pyrazole core, which is subsequently converted to the pyrrolo[3,4-c]pyrazole-4,6-dione system.[2][5]

Mechanistic Rationale: The initial condensation of the arylhydrazine with DEAD forms a 5-hydroxypyrazole intermediate.[2] This intermediate can then undergo a series of functional group manipulations, including chlorination, oxidation, amidation, and saponification, to build up the necessary precursors for the final cyclization to the maleimide ring. A significant advantage of this route is the introduction of a handle (e.g., a chlorine atom) on the pyrazole ring, which allows for late-stage diversification via powerful cross-coupling reactions.

Catalysis in Action: Palladium-Catalyzed Cross-Coupling Once the chlorinated pyrrolo[3,4-c]pyrazole core is synthesized, the chlorine atom can be displaced using Suzuki-Miyaura (for C-C bond formation) or Buchwald-Hartwig (for C-N bond formation) cross-coupling reactions.[2][6] This allows for the introduction of a wide variety of aryl, heteroaryl, or amine substituents at this position, greatly expanding the chemical space accessible from a common intermediate.

Experimental Protocol: Synthesis of 3-Chloro-5-methyl-2-(p-tolyl)pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione [5]

This protocol outlines the final cyclization step to form the bicyclic core from a pre-functionalized pyrazole.

Materials:

  • N-Methyl-2-(5-chloro-1-(p-tolyl)-1H-pyrazole-4-carboxamido)acetic acid (1.0 mmol, 323.7 mg)

  • 1,1'-Carbonyldiimidazole (CDI) (3.0 mmol, 486.4 mg)

  • Dry Dichloromethane (DCM) (10 mL)

Procedure:

  • Suspend the starting carboxylic acid (1.0 mmol) in dry DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add CDI (3.0 mmol) to the suspension in one portion.

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for C-3 Arylation [5]

This protocol describes the functionalization of the 3-chloro-pyrrolo[3,4-c]pyrazole core.

Materials:

  • 3-Chloro-5-methyl-2-(p-tolyl)pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione (1.0 eq., 0.18 mmol, 50 mg)

  • Arylboronic acid (1.5 eq., 0.27 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 eq., 0.54 mmol, 75 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.10 eq., 0.018 mmol, 21 mg)

  • Dry 1,4-Dioxane (3.0 mL)

Procedure:

  • In a microwave vial equipped with a stir bar, combine the 3-chloro starting material (1.0 eq.), the arylboronic acid (1.5 eq.), and K₂CO₃ (3.0 eq.).

  • Add dry 1,4-dioxane (3.0 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ (0.10 eq.) to the vial.

  • Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 130 °C) for a specified time (e.g., 1.5 hours), or until TLC indicates completion.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Scheme: Multi-step Synthesis and Diversification

G A Arylhydrazine + Diethyl Acetylenedicarboxylate B Functionalized 5-Hydroxypyrazole A->B C Multi-step Elaboration (Chlorination, Oxidation, Amidation, Saponification) B->C D N-Alkyl Pyrazole Carboxylic Acid C->D E CDI-mediated Cyclization D->E F 3-Chloro-pyrrolo[3,4-c] -pyrazole Core E->F G Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) F->G H Diversified C-3 Substituted Pyrrolo[3,4-c]pyrazoles G->H

Caption: Linear synthesis and late-stage functionalization strategy.

Strategic Approach 3: Copper-Catalyzed Oxidative Coupling

A more recent and efficient approach involves the direct oxidative coupling of aldehyde hydrazones with maleimides, catalyzed by a simple copper salt.[7] This method utilizes air as the terminal oxidant, making it an attractive "green" alternative.

Mechanistic Rationale: This reaction is proposed to proceed through a radical cascade mechanism. The copper(I) catalyst likely initiates the process by interacting with the hydrazone and facilitating the formation of a key radical intermediate. This radical then engages with the maleimide in a cyclization cascade to form the pyrrolo[3,4-c]pyrazole product. The use of an inexpensive and abundant copper catalyst, along with air as the oxidant, enhances the practical applicability of this method.

Experimental Protocol: CuCl-Catalyzed Synthesis of Pyrrolo[3,4-c]pyrazoles [7]

Materials:

  • Aldehyde hydrazone (0.2 mmol)

  • Maleimide (0.3 mmol)

  • Copper(I) chloride (CuCl) (0.02 mmol, 2 mg)

  • Potassium carbonate (K₂CO₃) (0.4 mmol, 55.2 mg)

  • 1,2-Dichloroethane (DCE) (2.0 mL)

Procedure:

  • To an oven-dried reaction tube, add the aldehyde hydrazone (0.2 mmol), maleimide (0.3 mmol), CuCl (10 mol%), and K₂CO₃ (2.0 eq.).

  • Add DCE (2.0 mL) to the tube.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to obtain the desired product.

Data Summary: Comparison of Synthetic Methodologies

Synthetic StrategyKey Reagents & CatalystsAdvantagesDisadvantagesScope & Limitations
1,3-Dipolar Cycloaddition Hydrazonoyl halides, N-substituted maleimides, TriethylamineConvergent, operationally simple, good yields.Requires pre-synthesis of hydrazonoyl halides.Broad scope for aryl substituents on both components.
Multi-Step Synthesis Arylhydrazines, DEAD, POCl₃, CDI, Pd catalysts (for diversification)Highly versatile, allows for late-stage diversification, access to complex analogues.Linear synthesis, multiple steps can lower overall yield.Broad, especially with cross-coupling. Aromatic N-aryl cyclization can be challenging.[5]
Copper-Catalyzed Coupling Aldehyde hydrazones, maleimides, CuCl, K₂CO₃"Green" (uses air as oxidant), uses inexpensive catalyst, good functional group tolerance.May require higher temperatures and longer reaction times.Good yields reported for a variety of substituted hydrazones and maleimides.[7]

Conclusion

The synthesis of the pyrrolo[3,4-c]pyrazole bicyclic system can be achieved through several effective strategies, each with its own set of advantages and considerations. The choice of method will ultimately depend on the specific target molecule, the desired level of substitution and diversity, and the availability of starting materials. The 1,3-dipolar cycloaddition offers a rapid and convergent route to the core structure. For programs requiring extensive structure-activity relationship (SAR) studies, the multi-step linear synthesis combined with late-stage palladium-catalyzed functionalization provides unparalleled versatility. Finally, the copper-catalyzed oxidative coupling represents a modern, environmentally conscious alternative that leverages simple starting materials and an inexpensive catalyst. These methodologies provide a robust toolkit for researchers and drug development professionals to explore the rich chemical and pharmacological potential of the pyrrolo[3,4-c]pyrazole scaffold.

References

  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports. Available at: [Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules. Available at: [Link]

  • Pyrrolo[3,4-c]pyrazole Synthesis via Copper(Ι) Chloride-Catalyzed Oxidative Coupling of Hydrazones to Maleimides. Organic Letters. Available at: [Link]

  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Frontiers in Chemistry. Available at: [Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. MDPI. Available at: [Link]

  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Molecules. Available at: [Link]

  • Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Frontiers in Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Pyrazole-promoted synthesis of pyrrolo[3,4-c] quinoline-1,3-diones in a novel diketene-based reaction. PubMed. Available at: [Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. National Center for Biotechnology Information. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. PubMed. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Application Note: Scalable Synthesis of 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Scaffolds

This Application Note is structured as a high-level technical guide for the scalable synthesis of 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole . It prioritizes the Enaminone Route , which is the industry-preferred m...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the scalable synthesis of 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole . It prioritizes the Enaminone Route , which is the industry-preferred method for generating the unsubstituted C3-pyrazole core, avoiding the formation of pyrazolones (hydroxy-pyrazoles) common in ester-based routes.

Executive Summary & Scaffold Analysis

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole system is a privileged pharmacophore in modern drug discovery, serving as a rigid bicyclic core for kinase inhibitors (e.g., Aurora-A, PLK1, CDK5) and GPCR ligands (e.g., Sigma-1 receptors) [1, 2].

Unlike the pyrazolo[3,4-b]pyridine scaffolds, this [5,5]-fused system offers unique vector geometry for substituent exit vectors, particularly at the


 (pyrrolidine nitrogen) and 

(pyrazole nitrogen) positions.
Structural Challenges
  • Tautomeric Ambiguity: The free base pyrazole can exist in

    
     or 
    
    
    
    forms. Introducing a phenyl group at
    
    
    locks the regiochemistry but requires careful synthesis to avoid the
    
    
    -isomer.
  • Oxidation State: The target is the "tetrahydro" form (pyrrolidine fused to pyrazole). Synthesis must avoid accidental aromatization to the fully aromatic pyrrolo-pyrazole, which loses the

    
     character essential for solubility and target binding.
    

Strategic Route Selection: The Enaminone Approach

To synthesize the parent pyrazole (H at C3) rather than the 3-hydroxy (pyrazolone) or 3-amino derivatives, the Enaminone Route is superior to the classical Knorr condensation.

Route Comparison:

  • Route A (Knorr):

    
    -keto ester + Phenylhydrazine 
    
    
    
    Pyrazolone (Requires harsh reduction/triflation to remove oxygen). Not Recommended.
  • Route B (Enaminone): Ketone + DMF-DMA

    
    
    
    
    
    -Enaminone
    
    
    (+ PhNHNH
    
    
    )
    
    
    Target Pyrazole . Recommended.
Reaction Pathway

The selected route utilizes 1-benzyl-3-pyrrolidinone as the starting material. The benzyl group protects the secondary amine during the harsh cyclization conditions and serves as a UV chromophore for easy monitoring.

SynthesisRoute SM 1-Benzyl-3-pyrrolidinone (Starting Material) Step1 Step 1: Formylation (DMF-DMA, 80°C) SM->Step1  C-C Bond Formation   Inter Intermediate: Enaminone Step1->Inter Step2 Step 2: Cyclization (PhNHNH2, EtOH, Reflux) Inter->Step2  [3+2] Condensation   Product Target Scaffold: 1-Phenyl-5-benzyl-tetrahydropyrrolo[3,4-c]pyrazole Step2->Product

Figure 1: Strategic pathway for the synthesis of the pyrrolo[3,4-c]pyrazole core.

Detailed Experimental Protocols

Step 1: Synthesis of the Enaminone Intermediate

Objective: Install the reactive carbon atom at the


-position of the ketone.
Reagents:  1-Benzyl-3-pyrrolidinone, 

-Dimethylformamide dimethyl acetal (DMF-DMA).
ReagentMW ( g/mol )Equiv.[1][2][3][4]Density (g/mL)Role
1-Benzyl-3-pyrrolidinone 175.231.01.06Substrate
DMF-DMA 119.161.50.89Formylating Agent
Toluene 92.14N/A0.87Solvent (Azeotrope)

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Charge 1-Benzyl-3-pyrrolidinone (17.5 g, 100 mmol) and anhydrous Toluene (175 mL, 10V).

  • Addition: Add DMF-DMA (17.9 g, 150 mmol) in a single portion.

  • Reaction: Heat the mixture to 90°C (internal temperature) for 4–6 hours.

    • Process Insight: The reaction generates methanol as a byproduct. Using an open system (with a drying tube) or a slight nitrogen sweep helps drive the equilibrium by removing methanol.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). The starting ketone (

    
    ) should disappear, replaced by a lower 
    
    
    
    UV-active spot (Enaminone).
  • Workup: Concentrate the reaction mixture in vacuo to remove toluene and excess DMF-DMA. The residue is typically a viscous orange/red oil or solid.

    • Self-Validating Step: Take a crude NMR. You should see a singlet around

      
       7.0–7.5 ppm corresponding to the vinyl proton (=CH-NMe
      
      
      
      ).
  • Purification: The crude material is usually sufficiently pure (>90%) for the next step. If storage is needed, triturating with diethyl ether/pentane may induce crystallization.

Step 2: Cyclization to 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Objective: Condensation with phenylhydrazine to form the pyrazole ring. Critical Control Point: Regioselectivity (


-phenyl vs 

-phenyl) is controlled by solvent polarity and temperature. Ethanol/Acetic acid promotes the desired isomer.
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
Enaminone (Crude) ~230.31.0Intermediate
Phenylhydrazine 108.141.1Nucleophile
Ethanol (Abs) 46.07N/ASolvent
Acetic Acid (Glacial) 60.050.1Catalyst

Protocol:

  • Dissolution: Dissolve the crude enaminone (approx. 100 mmol theoretical) in Ethanol (200 mL).

  • Addition: Cool the solution to 0°C. Add Phenylhydrazine (11.9 g, 110 mmol) dropwise over 15 minutes.

    • Safety Note: Phenylhydrazine is toxic and a skin sensitizer. Use double gloves and work in a fume hood.

  • Cyclization: Allow to warm to room temperature, then heat to reflux (78°C) for 3 hours.

  • Workup:

    • Cool to room temperature.

    • Concentrate ethanol to ~20% of original volume.

    • Dilute with Ethyl Acetate (300 mL) and wash with saturated NaHCO

      
       (2 x 100 mL) to neutralize acetic acid.
      
    • Wash with Brine (100 mL), dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification (Regio-isomer Separation):

    • The crude residue typically contains a 85:15 mixture of the desired isomer (

      
      -phenyl) and the minor isomer (
      
      
      
      -phenyl).
    • Column Chromatography: Silica gel, gradient elution 20%

      
       50% EtOAc in Hexanes.
      
    • Elution Order: The

      
      -phenyl isomer (more linear, less polar vector) typically elutes after  the 
      
      
      
      -isomer in this specific scaffold due to the interaction of the lone pairs, though this must be confirmed by NOE.

Analytical Validation (Self-Validating System)

To ensure the correct isomer has been isolated, Nuclear Overhauser Effect (NOE) NMR is required.

Regio-Assignment Logic
  • Target (

    
    -phenyl):  The phenyl ring is attached to the nitrogen adjacent to the bridgehead carbon.
    
    • NOE Signal: Strong correlation between the Phenyl ortho-protons and the C3-H (pyrazole singlet).

    • Secondary Check: NOE between Phenyl ortho-protons and the bridgehead methylene protons is weak or absent due to distance.

  • Impurity (

    
    -phenyl): 
    
    • NOE Signal: Strong correlation between Phenyl ortho-protons and the C3-H .

    • Differentiation: The chemical shift of the C3-H and the bridgehead carbons will differ significantly. The

      
      -isomer is thermodynamically more stable in fused systems of this type.
      

Data Summary Table:

Parameter1-Phenyl Isomer (Target)2-Phenyl Isomer (Impurity)
TLC (

in 1:1 Hex/EtOAc)
Lower (typically 0.35)Higher (typically 0.45)

H NMR (C3-H)

7.4 - 7.6 ppm (Singlet)

7.8 - 8.0 ppm (Singlet)
Yield (Optimized) 65 - 75%5 - 15%

Optional: N-Debenzylation (Scaffold Release)

If the free amine is required for further SAR (Structure-Activity Relationship) elaboration:

  • Reagents: 1-Chloroethyl chloroformate (ACE-Cl), Methanol.

  • Procedure: Reflux substrate with ACE-Cl in Dichloroethane (DCE) for 3 hours. Evaporate. Reflux residue in Methanol for 1 hour.

  • Advantage: This method is superior to Pd/C hydrogenation for this scaffold, as Pd/C can sometimes reduce the pyrazole double bond or the phenyl ring under high pressure [3].

Process Flow Diagram

Workflow cluster_0 Stage 1: Enaminone Formation cluster_1 Stage 2: Pyrazole Cyclization cluster_2 Stage 3: Purification Start 1-Benzyl-3-pyrrolidinone + DMF-DMA Heat Heat 90°C (4h) Remove MeOH Start->Heat Conc Concentrate to Oil Heat->Conc AddHyd Add PhNHNH2 in EtOH/AcOH Conc->AddHyd Reflux Reflux 3h AddHyd->Reflux Workup Aq. Workup (NaHCO3 Wash) Reflux->Workup Column Flash Chromatography (Hex/EtOAc) Workup->Column QC QC: NOE NMR Confirm Regioisomer Column->QC Final Pure 1-Phenyl-tetrahydropyrrolo[3,4-c]pyrazole QC->Final

Figure 2: Operational workflow for the scalable synthesis.

References

  • Vertex Pharmaceuticals. (2010). Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • University of Salerno. (2025). Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. ResearchGate.

  • Chinese Academy of Medical Sciences. (2012). Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Enamine Ltd. (2019). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones. ChemRxiv.

Sources

Method

Application Notes & Protocols: Leveraging the 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Scaffold in Fragment-Based Drug Discovery

Introduction: The Strategic Advantage of the Pyrrolo[3,4-c]pyrazole Core in FBDD Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for the identification of nov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Pyrrolo[3,4-c]pyrazole Core in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening small, low-complexity molecules, or "fragments," FBDD explores chemical space more efficiently, often yielding hits with higher ligand efficiency.[1][3] The core principle of FBDD is to identify weakly binding fragments that can be subsequently optimized into potent, drug-like molecules through structure-guided strategies such as growing, linking, or merging.[4][5]

The 1-phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold represents a compelling starting point for FBDD campaigns. The pyrazole ring and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved therapeutic agents with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8] The fused pyrrolo[3,4-c]pyrazole system, in particular, offers a rigid, three-dimensional structure with defined vectors for chemical elaboration. This structural rigidity is advantageous in FBDD as it reduces the entropic penalty upon binding, potentially leading to higher ligand efficiencies.

Derivatives of the broader pyrrolo[3,4-c]pyrazole class have demonstrated activity against various biological targets, including kinases and the sigma-1 receptor, highlighting the therapeutic relevance of this heterocyclic system.[9][10][11] The phenyl substituent on the pyrazole ring provides a readily modifiable vector for exploring structure-activity relationships (SAR) and improving target engagement. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the 1-phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold in an FBDD workflow.

I. Designing a Fragment Library Around the 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Core

A successful FBDD campaign begins with a well-designed fragment library. For the 1-phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, the library should explore chemical diversity while adhering to the "Rule of Three".[1]

Key Considerations for Library Design:

  • Molecular Weight: Less than 300 Da.

  • cLogP: Less than 3.

  • Hydrogen Bond Donors/Acceptors: Less than 3 of each.

  • Rotatable Bonds: Less than 3.

  • Solubility: High aqueous solubility is crucial for biophysical screening methods.

Table 1: Exemplar Fragment Library Based on the 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Scaffold

Fragment IDR1-Substituent (Phenyl Ring)R2-Substituent (Pyrrolo Ring)Molecular Weight (Da)cLogPH-Bond DonorsH-Bond Acceptors
F-001HH199.251.812
F-0024-FH217.242.112
F-0034-OHH215.251.523
F-0043-ClH233.692.512
F-005H5-CH3213.282.212
F-0064-OCH3H229.281.713

II. Biophysical Screening Cascade for Hit Identification

Due to the low affinity of fragment binding, sensitive biophysical techniques are required for screening.[12] A tiered screening cascade is recommended to efficiently identify and validate true hits while minimizing false positives.

FBDD_Screening_Cascade cluster_0 Primary Screen cluster_1 Secondary Screen (Orthogonal Method) cluster_2 Hit Validation & Structural Characterization cluster_3 Hit-to-Lead Optimization Primary Thermal Shift Assay (TSA) or Microscale Thermophoresis (MST) Secondary Surface Plasmon Resonance (SPR) or NMR Spectroscopy Primary->Secondary Initial Hits Validation Isothermal Titration Calorimetry (ITC) & X-ray Crystallography Secondary->Validation Confirmed Hits Optimization Structure-Guided Medicinal Chemistry Validation->Optimization Structurally Characterized Hits Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Optimized Lead Initial_Hit 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (KD = 250 µM) Growing Fragment Growing Initial_Hit->Growing Linking Fragment Linking Initial_Hit->Linking Merging Fragment Merging Initial_Hit->Merging Lead_Compound Lead Compound (KD < 100 nM) Growing->Lead_Compound Linking->Lead_Compound Merging->Lead_Compound

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Analysis of 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

This guide provides a comprehensive, in-depth comparison of methodologies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-Phenyl-1,4,5,6-tet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of methodologies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and culminating in a fully optimized and validated method grounded in Quality by Design (QbD) principles.

Introduction: The Analytical Challenge

1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound featuring a fused ring system with multiple nitrogen atoms and a phenyl substituent.[1] Such structures are common in pharmacologically active molecules.[2][3] The purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a reliable analytical method capable of separating the main compound from process-related impurities and potential degradation products is paramount.

The goal is not merely to develop a method, but to develop a stability-indicating one. A stability-indicating method is a validated quantitative procedure that can detect changes in the drug substance's properties over time and accurately measure the active ingredient without interference from degradation products, process impurities, or other potential interferents.[4][5] This requires subjecting the drug to forced degradation studies to ensure the method's specificity.[6][7]

Understanding the Analyte: Physicochemical Properties

A successful method development strategy begins with an analysis of the target molecule's structure.

  • UV Chromophore: The presence of the phenyl ring and the pyrazole system provides strong UV absorbance, making UV detection a suitable choice. A UV scan would likely show a maximum absorbance (λmax) in the 200-300 nm range, providing good sensitivity.

  • Polarity: The molecule possesses both non-polar (phenyl ring) and polar (nitrogen-containing heterocyclic core) regions. This dual character makes Reversed-Phase HPLC (RP-HPLC) an ideal starting point, where a non-polar stationary phase is used with a polar mobile phase.[8][9]

  • Ionization (pKa): The nitrogen atoms in the pyrrolo-pyrazole core are basic and can be protonated. This means the compound's charge state, and therefore its retention in RP-HPLC, will be highly dependent on the mobile phase pH. Controlling the pH with a suitable buffer is essential for achieving reproducible results.[10][11]

The Method Development Workflow: A Systematic Approach

Our approach follows a logical progression from initial screening to multi-variable optimization, ensuring a robust final method. This systematic process is crucial for developing a well-understood and reliable analytical procedure, as emphasized by guidelines from the International Council for Harmonisation (ICH).[12][13]

MethodDevelopmentWorkflow Analyte Analyte Characterization (UV, pKa, Polarity) Screening Initial Method Screening (Columns & Mobile Phases) Analyte->Screening informs Optimization Method Optimization (Design of Experiments - DoE) Screening->Optimization identifies key factors ForcedDeg Forced Degradation Study (Demonstrate Specificity) Optimization->ForcedDeg defines conditions for Validation Method Validation (ICH Q2(R2) Guidelines) ForcedDeg->Validation proves stability- indicating nature for FinalMethod Final Optimized Method Validation->FinalMethod confirms suitability

Caption: A systematic workflow for HPLC method development.

Phase 1: Initial Method Screening - A Comparative Analysis

The first step is to screen several combinations of stationary and mobile phases to find a promising starting point. We will compare two common C18 columns with two different organic modifiers, Acetonitrile (ACN) and Methanol (MeOH). A simple gradient elution from a low to a high percentage of organic solvent is used to elute the analyte and any potential impurities within a reasonable time.

Experimental Protocol: Initial Screening

  • Sample Preparation: Prepare a 0.5 mg/mL solution of 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole in a 50:50 mixture of water and acetonitrile.

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Screening Conditions:

    • Columns:

      • Column A: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

      • Column B: C18 with Embedded Polar Group (EPG) (e.g., Waters Sunfire C18, 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

    • Mobile Phase B (Organic Modifiers): Acetonitrile or Methanol

    • Gradient: 10% to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: PDA at 254 nm

    • Injection Volume: 10 µL

Hypothetical Screening Results

Condition IDColumnOrganic ModifierAnalyte Retention Time (min)Peak Tailing FactorKey Observation
1Standard C18Acetonitrile12.51.3Good retention, slight peak tailing.
2Standard C18Methanol14.21.4Longer retention, similar tailing. Different impurity profile.
3EPG C18Acetonitrile11.81.1Good retention, improved peak shape (less tailing).
4EPG C18Methanol13.51.2Good peak shape, but less resolution for an early eluting impurity.

Analysis of Screening Data: From the screening, Condition 3 (EPG C18 column with Acetonitrile) provides the best starting point. The EPG column reduces peak tailing for the basic nitrogen-containing analyte, and acetonitrile provides good peak shape and a shorter run time compared to methanol.[9][14] This condition will be carried forward for optimization.

Phase 2: Method Optimization using Design of Experiments (DoE)

Instead of the traditional "one-factor-at-a-time" (OFAT) approach, a Design of Experiments (DoE) methodology is employed.[15][16] DoE is a powerful statistical tool that allows for the simultaneous evaluation of multiple method parameters and their interactions, leading to a more robust method and a defined "design space".[17][18]

We will use a Box-Behnken design to investigate three key parameters:

  • Gradient Slope (%B/min): Affects resolution and run time.

  • Column Temperature (°C): Influences selectivity, peak shape, and mobile phase viscosity.

  • Mobile Phase pH: Critically impacts the retention and peak shape of ionizable compounds.

The primary goals (Critical Quality Attributes) are to maximize the resolution (Rs) between the main peak and its closest eluting impurity and to maintain a peak tailing factor (Tf) close to 1.0.

DoE_Factors cluster_factors Input Factors (CMVs) cluster_responses Responses (CQAs) Factor1 Gradient Slope Response1 Resolution (Rs) Factor1->Response1 Response2 Tailing Factor (Tf) Factor1->Response2 Factor2 Temperature Factor2->Response1 Factor2->Response2 Factor3 Mobile Phase pH Factor3->Response1 Factor3->Response2

Caption: DoE factors and their impact on critical quality attributes.

Hypothetical DoE Results & Optimized Conditions

Statistical analysis of the DoE results (data not shown) would likely reveal that pH and gradient slope have the most significant impact on resolution. Based on this model, an optimal set of conditions is predicted.

ParameterInitial ConditionOptimized ConditionRationale for Change
ColumnEPG C18EPG C18Maintained due to superior peak shape.
Mobile Phase A20 mM KPO₄, pH 3.025 mM Ammonium Acetate, pH 4.5Increased pH slightly to improve tailing while maintaining resolution. Ammonium acetate is volatile and MS-compatible.
Mobile Phase BAcetonitrileAcetonitrileMaintained due to good peak shape.
Gradient10-90% B in 20 min15-75% B in 15 minSteeper gradient shortens run time while maintaining resolution in the critical region.
Temperature30 °C35 °CSlight increase to improve efficiency and reduce backpressure.
Flow Rate1.0 mL/min1.0 mL/minMaintained for standard conditions.

Phase 3: Forced Degradation Study

To prove the method is stability-indicating, the drug substance is subjected to stress conditions as recommended by ICH guideline Q1A(R2).[19] The goal is to achieve 5-20% degradation to ensure that any potential degradants are formed and can be separated from the parent peak.[20]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours (visible) and 200 watt-hours/m² (UV) light.[20]

Samples from each condition are then analyzed using the optimized HPLC method. Peak purity analysis is performed using a PDA detector to ensure the main peak is spectrally pure in all stressed samples, confirming no co-elution of degradants.

Hypothetical Forced Degradation Results

Stress Condition% DegradationNumber of Degradant PeaksPeak Purity of Analyte
Acid Hydrolysis15.2%2Pass
Base Hydrolysis18.5%3Pass
Oxidation9.8%1Pass
Thermal5.5%1Pass
Photolytic7.1%2Pass

The successful separation of the parent peak from all generated degradants, confirmed by peak purity analysis, demonstrates the method's specificity and stability-indicating nature.[5][6]

Final Optimized Method & Protocol

This section provides the detailed protocol for the final, validated HPLC method.

Instrumentation & Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with DAD/PDA detector.

  • Column: Waters Sunfire C18, 4.6 x 150 mm, 5 µm (P/N: 186002559)

Chromatographic Conditions:

  • Mobile Phase A: 25 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) %A %B
    0.0 85 15
    15.0 25 75
    15.1 85 15

    | 20.0 | 85 | 15 |

Sample Preparation:

  • Accurately weigh approximately 10 mg of 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole standard or sample.

  • Dissolve in and dilute to 20.0 mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve a final concentration of 0.5 mg/mL.

  • Filter through a 0.45 µm PTFE syringe filter before injection.

System Suitability: Before analysis, perform five replicate injections of the standard solution. The system is suitable for use if:

  • The relative standard deviation (RSD) of the peak area is ≤ 2.0%.

  • The tailing factor for the main peak is ≤ 1.5.

  • The theoretical plate count is ≥ 2000. These requirements are consistent with standards outlined in the United States Pharmacopeia (USP) General Chapter <621>.[21][22]

Method Validation Summary

The optimized method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[23][24][25]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from degradants, impurities, or blank.Pass. Forced degradation shows full separation.
Linearity Correlation coefficient (r²) ≥ 0.999Pass. r² = 0.9998 over a range of 0.05 - 0.75 mg/mL.
Accuracy 98.0% - 102.0% recoveryPass. Average recovery of 99.5% at three concentration levels.
Precision (Repeatability) RSD ≤ 2.0%Pass. RSD = 0.8% (n=6).
Intermediate Precision RSD ≤ 2.0%Pass. RSD = 1.1% (different day, different analyst).
Limit of Quantitation (LOQ) S/N ratio ≥ 10Pass. LOQ established at 0.05% of the nominal concentration.
Robustness System suitability passes under varied conditions (pH ±0.2, Temp ±2°C).Pass. No significant impact on results observed.

Conclusion: A Comparison of Approaches

This guide has demonstrated a systematic and scientifically sound approach to developing a stability-indicating HPLC method.

Method StageInitial Screening Method (Condition 1)Final Optimized MethodAdvantage of Final Method
Column Standard C18EPG C18Improved peak symmetry (Tf 1.3 → 1.1) for basic analyte.
Mobile Phase Phosphate Buffer, pH 3.0Acetate Buffer, pH 4.5Optimized pH for better peak shape and MS-compatibility.
Run Time 25 min (including re-equilibration)20 min (including re-equilibration)20% faster, increasing throughput.
Robustness Not assessedAssessed via DoE and validatedOperation within a defined "design space" ensures reliability.
Specificity Not provenProven stability-indicatingConfidence in the accurate measurement of purity in the presence of degradants.

By progressing from a broad initial screening to a statistically driven optimization using DoE and confirming performance with forced degradation and full validation, we have established a method that is not only fit for purpose but also robust, reliable, and compliant with global regulatory expectations.[4][12][26] This comprehensive approach ensures the consistent quality and safety of the pharmaceutical product.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • General Chapters: <621> CHROM
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • FDA Guidance on Analytical Method Validation. U.S.
  • Forced degradation as an integral part of HPLC stability-indicating method development.
  • Understanding the L
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
  • Forced Degradation Studies in HPLC Stability Method Development. Studylib.
  • Technical Support Center: Forced Degradation Studies for Stability-Indic
  • ICH and FDA Guidelines for Analytical Method Valid
  • Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole Formulations.
  • Experimental design in HPLC separation of pharmaceuticals.
  • Design of Experiment (DoE)-Approach Based RP-HPLC Analytical Method Development and Validation for Estimation of Efavirenz in Bulk and Formulations.
  • Using Design of Experiments (DoE) in Method Development. Lab Manager.
  • High-Performance Liquid Chrom
  • Mobile Phase Selectivity. Phenomenex.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Technologies.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
  • Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. PubMed.
  • (PDF) Chemistry and Therapeutic Review of Pyrazole.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

Sources

Comparative

A Comparative Analysis of 1-Phenyl vs. 1-Methyl Pyrrolo[3,4-c]pyrazoles in Kinase Inhibition

A Technical Guide for Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrrolo[3,4-c]pyrazole scaffold has emerged as a privileged structure, particularly in the design o...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrrolo[3,4-c]pyrazole scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors. The strategic substitution at the N-1 position of the pyrazole ring is a critical determinant of a compound's biological activity, influencing its potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of two common N-1 substituents: the aromatic phenyl group and the small alkyl methyl group, within the context of the pyrrolo[3,4-c]pyrazole framework. Through an analysis of available data and established medicinal chemistry principles, we will explore how these seemingly simple modifications can profoundly impact the therapeutic potential of this promising class of compounds.

The Pyrrolo[3,4-c]pyrazole Core: A Versatile Scaffold for Kinase Inhibition

The fused pyrrolo[3,4-c]pyrazole ring system provides a rigid and planar core that can effectively mimic the purine structure of ATP, enabling it to bind to the ATP-binding site of various kinases.[1][2] This interaction is often stabilized by hydrogen bonds between the pyrazole and pyrrole nitrogen atoms and the hinge region of the kinase. The substituents at various positions of this scaffold serve to fine-tune the compound's interaction with the target kinase, exploit additional binding pockets, and modulate its physicochemical properties. The N-1 position, in particular, is often solvent-exposed and provides a key vector for introducing diversity and influencing the overall pharmacological profile.

Head-to-Head Comparison: Phenyl vs. Methyl at the N-1 Position

While direct comparative studies of 1-phenyl and 1-methyl pyrrolo[3,4-c]pyrazoles are limited in the public domain, we can infer their differential impact by examining structure-activity relationship (SAR) data from broader studies on pyrazole-based inhibitors and by applying fundamental principles of medicinal chemistry. The primary differences between a phenyl and a methyl group lie in their size, shape, electronics, and lipophilicity.

Feature1-Phenyl Substitution1-Methyl Substitution
Size & Steric Hindrance Large, bulky, and planar. Can introduce significant steric hindrance, potentially influencing selectivity by preventing binding to kinases with smaller ATP-binding pockets.Small and non-planar. Minimal steric bulk, allowing for broader accessibility to various kinase active sites.
Electronics Aromatic π-system can engage in π-π stacking or cation-π interactions with aromatic residues in the active site. Can withdraw electron density via inductive effects.Weakly electron-donating through hyperconjugation. Devoid of π-stacking capabilities.
Lipophilicity (clogP) Significantly increases lipophilicity, which can enhance cell permeability and binding to hydrophobic pockets but may also increase off-target effects and decrease solubility.Modestly increases lipophilicity compared to an unsubstituted pyrazole. Generally maintains better aqueous solubility.
Metabolic Stability The phenyl ring is susceptible to oxidative metabolism (hydroxylation) by cytochrome P450 enzymes, potentially leading to faster clearance.Generally more metabolically stable than a phenyl group, although it can be subject to oxidation.

Impact on Biological Activity: A Focus on Kinase Inhibition

The pyrrolo[3,4-c]pyrazole scaffold has been successfully employed in the development of inhibitors for several important kinase families, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Glycogen Synthase Kinase 3 (GSK-3).[1][2][3] The choice of a phenyl or methyl group at the N-1 position can have profound effects on the potency and selectivity against these targets.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrrolo[3,4-c]pyrazoles have been identified as potent CDK2 inhibitors.[1] In this context, a larger, hydrophobic substituent at the N-1 position can potentially access a hydrophobic pocket near the ATP-binding site, thereby increasing potency. A phenyl group, with its ability to engage in hydrophobic and π-stacking interactions, may be advantageous in this regard. Conversely, a smaller methyl group might not fully occupy this pocket, leading to lower potency. However, the increased lipophilicity of the 1-phenyl analog could also lead to off-target activities.

Caption: Inhibition of Cyclin E/CDK2 by 1-substituted pyrrolo[3,4-c]pyrazoles can block the G1/S transition in the cell cycle.

Aurora Kinase Inhibition

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has been identified as a potent inhibitor of Aurora kinases.[2] For Aurora kinases, the N-1 substituent often points towards the solvent-exposed region. In such cases, a large phenyl group may not offer a significant advantage in terms of direct binding interactions and could even be detrimental if it clashes with surrounding residues. A smaller, more soluble methyl group might be preferred to improve the overall physicochemical properties of the inhibitor without compromising potency.

Aurora_Kinase_Pathway Aurora A Aurora A Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Centrosome Maturation->Spindle Assembly Mitosis Mitosis Spindle Assembly->Mitosis Pyrrolo[3,4-c]pyrazole Inhibitor Pyrrolo[3,4-c]pyrazole Inhibitor Pyrrolo[3,4-c]pyrazole Inhibitor->Aurora A inhibits

Caption: Inhibition of Aurora A by pyrrolo[3,4-c]pyrazoles disrupts mitotic progression.

Glycogen Synthase Kinase 3 (GSK-3) Inhibition

GSK-3 is a serine/threonine kinase implicated in a wide range of cellular processes, and its inhibitors are being investigated for various therapeutic indications, including neurodegenerative diseases and cancer. Pyrrolo[3,4-c]pyrazoles have been identified as potent and selective GSK-3 inhibitors.[3] The active site of GSK-3 has both hydrophobic and hydrophilic regions. The choice between a phenyl and a methyl group at the N-1 position would depend on which of these regions the substituent is oriented towards. If it points towards a hydrophobic pocket, the phenyl group would likely lead to higher potency. If it is directed towards a more polar, solvent-exposed area, the methyl group might be more favorable for maintaining good solubility and a favorable ADME profile.

Experimental Protocols for Biological Evaluation

To empirically determine the comparative biological activity of 1-phenyl and 1-methyl pyrrolo[3,4-c]pyrazoles, a series of in vitro assays are essential.

Kinase Inhibition Assays

1. LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding affinity of the test compound to the kinase of interest.

  • Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP-binding site. In the absence of an inhibitor, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. The test compound competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

  • Protocol:

    • Prepare serial dilutions of the 1-phenyl and 1-methyl pyrrolo[3,4-c]pyrazole compounds.

    • In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound.

    • Incubate for a specified period (e.g., 60 minutes) at room temperature.

    • Add the Alexa Fluor™ 647-labeled tracer.

    • Incubate for another period (e.g., 60 minutes) at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm and 665 nm.

    • Calculate the emission ratio and determine the IC₅₀ value for each compound.

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

2. HTRF® KinEASE™ Assay

This homogeneous time-resolved fluorescence (HTRF) assay measures the enzymatic activity of the kinase.

  • Principle: A biotinylated peptide substrate is phosphorylated by the kinase. A europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665 are then added. When the substrate is phosphorylated, the two fluorophores are brought into proximity, resulting in a FRET signal.

  • Protocol:

    • Prepare serial dilutions of the test compounds.

    • In a 384-well plate, add the kinase, biotinylated substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a defined period (e.g., 30-60 minutes) at room temperature.

    • Stop the reaction and add the HTRF detection reagents (Eu-cryptate labeled antibody and streptavidin-XL665).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate the percent inhibition and determine the IC₅₀ values.

Cellular Proliferation Assay

MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the 1-phenyl and 1-methyl pyrrolo[3,4-c]pyrazole compounds for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Conclusion

The choice between a 1-phenyl and a 1-methyl substituent on the pyrrolo[3,4-c]pyrazole scaffold is a critical decision in the design of kinase inhibitors. The phenyl group offers the potential for enhanced potency through hydrophobic and π-stacking interactions but may come at the cost of reduced solubility and increased metabolic liability. The methyl group, while smaller and less interactive, can provide a better balance of potency and drug-like properties, including improved solubility and metabolic stability.

Ultimately, the optimal choice is target-dependent and requires empirical validation through the synthesis and biological evaluation of both series of compounds. The experimental protocols outlined in this guide provide a robust framework for such a comparative analysis, enabling researchers to make data-driven decisions in the quest for novel and effective kinase inhibitors.

References

  • Brasca, M. G., Amici, R., Ballinari, D., Corti, L., Croci, V., Fancelli, D., ... & Mercurio, C. (2007). 6-Substituted pyrrolo [3, 4-c] pyrazoles: an improved class of CDK2 inhibitors. ChemMedChem: Chemistry Enabling Drug Discovery, 2(6), 841-852.
  • Fancelli, D., Moll, J., Varasi, M., Bravo, R., Artico, R., Berta, D., ... & Vianello, P. (2006). 1, 4, 5, 6-Tetrahydropyrrolo [3, 4-c] pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile. Journal of medicinal chemistry, 49(24), 7247-7251.
  • Cisbio. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. Retrieved from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. (n.d.). Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles - MDPI. (n.d.). Retrieved from [Link]

  • Golkowski, M. G., Shaffer, J., Gamazon, E. R., Gwin, C. A., Giansiracusa, D., Griesbach, C., ... & Van Voorhis, W. C. (2018). Kinome chemoproteomics characterization of pyrrolo [3, 4-c] pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular Omics, 14(1), 26-36.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.). Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (n.d.). Retrieved from [Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). Retrieved from [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed. (n.d.). Retrieved from [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review | ACS Omega. (n.d.). Retrieved from [Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC. (n.d.). Retrieved from [Link]

  • N- and s-substituted Pyrazolopyrimidines: A promising new class of potent c-Src kinase inhibitors with prominent antitumor activity - PubMed. (n.d.). Retrieved from [Link]

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. (n.d.). Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Design, synthesis, biological evaluation and pharmacophore model analysis of novel tetrahydropyrrolo[3,4-c]pyrazol derivatives as potential TRKs inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC. (n.d.). Retrieved from [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. (n.d.). Retrieved from [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.). Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and biological activity of some pyrazole derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Retrieved from [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (n.d.). Retrieved from [Link]

Sources

Validation

Structure-activity relationship (SAR) comparison of tetrahydropyrrolo[3,4-c]pyrazole analogs

A Technical SAR Guide for Kinase Inhibitor Design Executive Summary The tetrahydropyrrolo[3,4-c]pyrazole bicyclic system represents a "privileged scaffold" in modern medicinal chemistry, particularly for the design of AT...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical SAR Guide for Kinase Inhibitor Design

Executive Summary

The tetrahydropyrrolo[3,4-c]pyrazole bicyclic system represents a "privileged scaffold" in modern medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. Its planar geometry, combined with distinct vectors for substitution, allows it to mimic the adenine ring of ATP while projecting substituents into the hydrophobic specificity pockets and the solvent-exposed regions of the kinase domain.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its evolution from early hits to clinical candidates like Danusertib (PHA-739358) . We compare synthetic methodologies and optimization strategies to maximize potency against targets such as Aurora Kinases and CDK2 , while addressing common ADME liabilities.

Architectural Analysis & Numbering

To understand the SAR, we must first define the coordinate system of the scaffold. The core consists of a pyrazole ring fused to a tetrahydropyrrole ring.[1]

Core Structure: 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole[2][3][4]

  • Region A (Pyrazole, N1/N2): The "Hinge Binding" domain. The NH usually acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu residue).

  • Region B (C3 Position): The "Gatekeeper/Hydrophobic" vector. Substituents here (often aryl or amide linkers) dictate selectivity by interacting with the back pocket.

  • Region C (Pyrrole, N5): The "Solvent Exposed" vector. This is the primary site for modulating physicochemical properties (LogP, solubility) without disrupting the core binding mode.

Visualization: Scaffold SAR Map

SAR_Map Core Tetrahydropyrrolo[3,4-c]pyrazole Core Scaffold N1 Region A (N1/N2) Hinge Interaction (H-Bond Donor) Core->N1 Essential for ATP mimicry C3 Region B (C3) Selectivity Vector (Aryl/Amide Linkers) Core->C3 Targets hydrophobic pocket N5 Region C (N5) Solvent Channel (Solubility/PK Tail) Core->N5 Modulates ADME N1_Mod Tautomer control (Unsubstituted NH preferred) N1->N1_Mod C3_Mod Phenylacetyl/Benzamide groups enhance potency C3->C3_Mod N5_Mod Piperazine/Morpholine prevent aggregation N5->N5_Mod

Figure 1: Functional decomposition of the scaffold showing the three critical vectors for medicinal chemistry optimization.

Comparative SAR Analysis

The following comparison evaluates the progression from a generic scaffold to a high-potency inhibitor (Danusertib-like profile).

Table 1: Hit-to-Lead Optimization Data

Data synthesized from Fancelli et al. (J. Med. Chem.) and related Aurora Kinase inhibitor studies.[1][4][5][6]

Compound ClassStructure DescriptionAurora A IC50 (µM)SolubilityKey SAR Insight
Class I (Fragment) Unsubstituted 3-phenyl-tetrahydropyrrolo[3,4-c]pyrazole> 10.0HighLacks specific interactions with the gatekeeper residue; weak hinge binder.
Class II (Early Hit) 3-Amido derivative (C3-acyl group added)0.5 - 1.0ModerateThe amide linker at C3 establishes a crucial H-bond network; potency improves 10-fold.
Class III (Lead) C3-Benzamide + N5-Methyl0.05 - 0.1LowMethylation of N5 locks conformation but limits solubility. Lipophilicity increases.
Class IV (Optimized) Danusertib Analog (C3-Benzamide + N5-Piperazine tail)0.013 - 0.027 High The N5-piperazine extends into the solvent channel, forming salt bridges and dramatically improving solubility and cellular potency.
Detailed Analysis
  • The Hinge Binder (N1-H): Retention of the unsubstituted pyrazole nitrogen is critical. Alkylation of N1/N2 typically abolishes activity by disrupting the H-bond donor capability required to bind to the kinase hinge region (e.g., Ala213 in Aurora A).

  • The Selectivity Switch (C3): Early fragments with simple aryl groups at C3 are non-selective. Introducing a benzamide or phenylacetyl moiety allows the phenyl ring to occupy the hydrophobic back pocket. The carbonyl oxygen of this linker often accepts a hydrogen bond from the backbone, locking the inhibitor in place.

  • The Solubilizing Tail (N5): The pyrrole nitrogen (N5) is the most versatile handle. In Class III compounds, simple alkylation improves stability but hurts solubility. In Class IV (Danusertib), attaching a 4-methylpiperazine moiety via an amide or urea linker serves a dual purpose:

    • PK: It introduces a basic center (pKa ~8), allowing for salt formation (e.g., hydrochloride), which is essential for oral bioavailability.

    • Potency: The tail can interact with solvent-exposed aspartate or glutamate residues, adding electrostatic binding energy.

Synthesis Methodology

While classical routes involve linear ring construction, the Intramolecular 1,3-Dipolar Cycloaddition is the modern, self-validating protocol for generating this scaffold with high diastereoselectivity.

Protocol: Tosylhydrazide-Promoted Cycloaddition

Based on methodology adapted from Barroso et al. (2014).

Objective: Synthesize the cis-fused tetrahydropyrrolo[3,4-c]pyrazole core.

Reagents:

  • Starting Material: N-allyl-α-amino ketone (derived from N-Boc amino acid).[7]

  • Reagent: Tosylhydrazide.[7]

  • Base: K2CO3 or LiOtBu.

  • Solvent: 1,4-Dioxane.

Step-by-Step Workflow:

  • Hydrazone Formation: Dissolve the N-allyl-α-amino ketone (1.0 eq) and tosylhydrazide (1.1 eq) in 1,4-dioxane. Heat to 60°C for 2 hours.

    • Checkpoint: Monitor by TLC for disappearance of ketone.

  • In-situ Diazo Generation: Add K2CO3 (2.5 eq) to the reaction mixture. Raise temperature to 90-110°C.

    • Mechanism:[7] The base decomposes the hydrazone to generate a diazo intermediate in situ.

  • Cycloaddition: The diazo species undergoes an intramolecular [3+2] cycloaddition with the tethered alkene (allyl group).

    • Stereochemistry: This reaction is highly diastereoselective, yielding the cis-fused bicyclic system almost exclusively due to geometric constraints.

  • Work-up: Cool to RT, filter inorganic salts, and concentrate. Purify via flash chromatography (SiO2, Hexane/EtOAc).

Visualization: Synthesis Logic

Synthesis_Flow Start N-allyl-alpha-amino ketone Step1 Step 1: Tosylhydrazone Formation (Tosylhydrazide, 60°C) Start->Step1 Inter Diazo Intermediate (Transient) Step1->Inter Base Decomposition Step2 Step 2: Intramolecular [3+2] Cycloaddition (Base-promoted, 110°C) Inter->Step2 Ring Closure Product cis-Tetrahydropyrrolo[3,4-c]pyrazole Step2->Product Stereoselective

Figure 2: The convergent [3+2] cycloaddition route ensures cis-stereochemistry and high atom economy.

Biological Validation Protocol

To validate the SAR improvements, a robust biochemical assay is required. We recommend the Radiometric 33P-ATP Kinase Assay over fluorescence-based methods for early SAR to avoid interference from autofluorescent inhibitors.

Protocol: Aurora-A Inhibition Assay

  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

  • Enzyme Mix: Dilute recombinant Aurora-A (e.g., 2 nM final) in buffer.

  • Substrate: Use Kemptide (LRRASLG) or Histone H3.

  • Reaction Initiation:

    • Add 5 µL of Inhibitor (in DMSO, serial dilutions).

    • Add 10 µL of Enzyme/Substrate mix.

    • Initiate with 5 µL of [γ-33P]ATP mix (10 µM ATP final, specific activity ~0.5 µCi/well).

  • Incubation: 60 minutes at Room Temperature.

  • Termination: Stop reaction with 3% Phosphoric acid.

  • Detection: Filter through P81 phosphocellulose plates (binds the cationic peptide), wash 3x with 0.75% phosphoric acid, and read on a scintillation counter.

Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50 using a non-linear regression (4-parameter logistic fit).

Mechanism of Action (Signaling Pathway)

Understanding where these inhibitors act is crucial for interpreting cellular data. These analogs typically arrest cells in the G2/M phase by inhibiting Aurora kinases, leading to monopolar spindles and cytokinesis failure.

Pathway cluster_Mitosis Mitosis (M Phase) GrowthFactor Growth Factor Ras Ras/Raf GrowthFactor->Ras CellCycle Cell Cycle Entry (G1/S) Ras->CellCycle AurA Aurora A (Centrosome Maturation) CellCycle->AurA AurB Aurora B (Cytokinesis) CellCycle->AurB Spindle Bipolar Spindle Formation AurA->Spindle Promotes AurB->Spindle Monitors Apoptosis Apoptosis/Polyploidy Spindle->Apoptosis Failure leads to Mitotic Catastrophe Inhibitor Tetrahydropyrrolo[3,4-c]pyrazole (Danusertib) Inhibitor->AurA Inhibits (IC50 < 50nM) Inhibitor->AurB Inhibits

Figure 3: Mechanism of action showing the dual inhibition of Aurora A and B, leading to mitotic catastrophe.

References
  • Fancelli, D., et al. (2005).[1][4] "Potent and selective Aurora inhibitors identified by the expansion of a novel scaffold for protein kinase inhibition."[4][5] Journal of Medicinal Chemistry, 48(8), 3080-3084.[4]

  • Fancelli, D., et al. (2006).[1][3] "1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile."[3] Journal of Medicinal Chemistry, 49(24), 7247-7251.[3]

  • Barroso, R., et al. (2014). "Tosylhydrazide-Promoted Diastereoselective Intramolecular 1,3-Dipolar Cycloadditions: Synthesis of Tetrahydropyrrolo[3,4-c]pyrazoles." European Journal of Organic Chemistry, 2014(4).[7]

  • Pevarello, P., et al. (2006).[1][8] "3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 16(4), 1084-1090.[1]

Sources

Safety & Regulatory Compliance

Safety

1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole proper disposal procedures

This guide provides a specialized, field-validated protocol for the containment and disposal of 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (CAS: 769895-06-9 / 1820687-44-2 for HCl salt).[1] As a nitrogen-containin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a specialized, field-validated protocol for the containment and disposal of 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (CAS: 769895-06-9 / 1820687-44-2 for HCl salt).[1]

As a nitrogen-containing heterocycle frequently used as a pharmaceutical building block, this compound requires handling procedures that assume potential bioactivity and aquatic toxicity.[1] The following protocols prioritize zero environmental release and complete thermal destruction.

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, verify the physical state and specific salt form of the compound.

PropertySpecification
Chemical Name 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
CAS Number 769895-06-9 (Free Base) | 1820687-44-2 (HCl Salt)
Molecular Formula C₁₁H₁₁N₃ (Base)
Hazard Class (GHS) Acute Tox. 4 (Oral) ; Skin Irrit. 2 ; Eye Irrit. 2 ; STOT SE 3
Signal Word WARNING
RCRA Status Not P-listed or U-listed.[1][2][3][4] Regulated as Characteristic Hazardous Waste (Toxic/Irritant).

Critical Safety Directive:

Do NOT dispose of via sink or municipal trash. Nitrogen heterocycles are stable and can persist in water systems. All waste must be routed for high-temperature incineration.[1]

Part 2: Pre-Disposal Stabilization

Safe disposal begins at the bench. You must stabilize the waste stream before transferring it to central accumulation areas.

Quenching Reactive Intermediates

If the compound is part of a reaction mixture (e.g., containing residual hydrides, acid chlorides, or coupling reagents):

  • Step 1: Cool the reaction vessel to 0°C.

  • Step 2: Slowly add the appropriate quenching agent (e.g., Methanol for hydrides, Sodium Bicarbonate for acids) until gas evolution ceases.

  • Step 3: Allow the mixture to warm to room temperature and stir for 30 minutes to ensure thermodynamic stability.

  • Validation: Check pH. The waste stream should be between pH 4 and 10 before entering the waste container to prevent container degradation.

Segregation Logic
  • Solid Waste: Pure compound, contaminated filter paper, gloves, and weighing boats.

  • Liquid Waste A (Halogenated): Solutions containing Dichloromethane (DCM), Chloroform, or Dichloroethane.

  • Liquid Waste B (Non-Halogenated): Solutions in Methanol, Ethanol, Ethyl Acetate, DMSO, or DMF.

Part 3: Disposal Workflows

Workflow A: Solid Waste Disposal
  • Applicability: Expired pure stocks, recrystallization cakes, spill cleanup residues.[5]

  • Container: High-density polyethylene (HDPE) wide-mouth jar with a screw-top lid.[1]

  • Protocol:

    • Transfer solids to the HDPE jar.

    • Do not add liquid solvents to this jar.

    • Label as "Hazardous Waste - Solid - Toxic." [1]

    • List constituent: "1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole."[1][6]

    • Seal with parafilm to prevent fugitive dust emissions.

Workflow B: Liquid Waste Disposal
  • Applicability: Mother liquors, reaction mixtures, HPLC effluent.

  • Container: 4L, 10L, or 20L Safety Can (HDPE or Stainless Steel) with flame arrestor.

  • Protocol:

    • Determine the primary solvent.

    • If Halogenated Solvent > 2%: Pour into Halogenated Waste stream.

    • If Halogenated Solvent < 2%: Pour into Non-Halogenated Waste stream.

    • Triple Rinse: Rinse the original vessel with a small volume of the compatible solvent and add the rinse to the waste container.

    • Validation: Ensure the cap is tightened immediately after addition. Do not leave funnels in the neck of the waste container.

Workflow C: Contaminated Sharps & Glassware
  • Applicability: Syringes, needles, broken vials, Pasteur pipettes.

  • Container: Rigid, puncture-resistant biohazard/sharps container (Red).[1]

  • Protocol:

    • Do not recap needles.

    • Place directly into the sharps container.

    • If the item is heavily soiled with the compound (>5mL residual liquid), rinse into the appropriate liquid waste stream before disposal.

    • Seal: When the container is 3/4 full, permanently lock the lid.

Part 4: Visualized Decision Matrix

The following diagram illustrates the critical decision points for segregating this specific chemical waste.

Disposal_Protocol Start Waste Generation: 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole State_Check Physical State? Start->State_Check Solid Solid Waste (Pure compound, gloves, paper) State_Check->Solid Solid Liquid Liquid Waste (Solutions, reaction mixtures) State_Check->Liquid Liquid Solid_Bin Solid Hazardous Waste Bin (Label: Toxic Solid) Solid->Solid_Bin Pack in HDPE Solvent_Check Primary Solvent Type? Liquid->Solvent_Check Halo Halogenated (DCM, Chloroform) Solvent_Check->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) Solvent_Check->NonHalo No Halogens Halo_Bin Halogenated Waste Stream (Incineration) Halo->Halo_Bin NonHalo_Bin Non-Halogenated Waste Stream (Fuel Blending/Incineration) NonHalo->NonHalo_Bin

Figure 1: Segregation logic for 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole waste streams.

Part 5: Compliance & Documentation

To maintain regulatory compliance (RCRA/EPA), every waste container must be logged.

  • Labeling:

    • Full Chemical Name: Do not use abbreviations or structure codes (e.g., "Compound X"). Write "1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole".[1][6]

    • Hazards: Check "Toxic" and "Irritant".

  • Storage Limits:

    • Satellite Accumulation: You may store up to 55 gallons of hazardous waste at or near the point of generation.

    • Time Limit: Once full, the container must be moved to the central storage area within 3 days.

  • Self-Validating System (The "3-Point Check"): Before leaving the lab for the day, verify:

Part 6: Emergency Procedures

Spill Response (Small Scale < 50g/50mL):

  • Evacuate: Alert nearby personnel.

  • PPE: Wear nitrile gloves (double layer recommended), lab coat, and safety goggles.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then sweep into a dustpan.

    • Liquids: Cover with an absorbent pad or vermiculite.

  • Disposal: Place all cleanup materials into a heavy-duty plastic bag, seal it, and place that bag into the Solid Hazardous Waste container.

  • Decontamination: Scrub the area with soap and water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70769, 1-Phenylpyrazole (Analogous Hazard Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • Dartmouth College EHS. Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Reactant of Route 2
1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
© Copyright 2026 BenchChem. All Rights Reserved.